4-Fluoro-N-quinolin-3-yl-benzamide
Description
4-Fluoro-N-quinolin-3-yl-benzamide is a fluorinated benzamide derivative featuring a quinoline moiety substituted at the 3-position. The compound’s structure combines a benzamide scaffold with a quinoline heterocycle, a design often exploited in medicinal chemistry for targeting enzymes or receptors due to the electronic and steric properties imparted by fluorine and the aromatic system.
Properties
Molecular Formula |
C16H11FN2O |
|---|---|
Molecular Weight |
266.27 g/mol |
IUPAC Name |
4-fluoro-N-quinolin-3-ylbenzamide |
InChI |
InChI=1S/C16H11FN2O/c17-13-7-5-11(6-8-13)16(20)19-14-9-12-3-1-2-4-15(12)18-10-14/h1-10H,(H,19,20) |
InChI Key |
DGGLXGABYZUJGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The activity and properties of 4-Fluoro-N-quinolin-3-yl-benzamide can be contextualized through comparisons with analogs differing in substituent patterns or heterocyclic systems. Key examples include:
Key Observations:
- Substituent Position: The quinolin-3-yl group in the target compound contrasts with quinolin-6-yl analogs (e.g., ), suggesting positional isomerism may influence binding interactions or solubility .
- Lipophilicity: Ethoxy and morpholinyl groups () may improve membrane permeability, a critical factor in drug design .
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